molecular formula C10H5ClN2 B069782 4-Chloroquinoline-7-carbonitrile CAS No. 181950-55-0

4-Chloroquinoline-7-carbonitrile

Cat. No.: B069782
CAS No.: 181950-55-0
M. Wt: 188.61 g/mol
InChI Key: NFCSRTCOMSRFOC-UHFFFAOYSA-N
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Description

4-Chloroquinoline-7-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and are known for their diverse biological activities. This compound has gained significant attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

Mechanism of Action

Target of Action

4-Chloroquinoline-7-carbonitrile is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are malarial parasites such as P. vivax, P. malariae, P. ovale, and susceptible strains of P. falciparum . These compounds are also known to have antimicrobial properties .

Mode of Action

The mode of action of this compound is likely similar to that of other 4-aminoquinoline derivatives. For instance, Chloroquine, a well-known 4-aminoquinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which ultimately kills the parasite .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the heme metabolism in malarial parasites . By inhibiting the action of heme polymerase, these compounds disrupt the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme, causing the death of the parasite .

Pharmacokinetics

4-aminoquinoline derivatives are generally known for theirexcellent clinical efficacy , limited host toxicity , and ease of use . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of this compound is the death of malarial parasites and other susceptible microorganisms . This is achieved through the disruption of heme metabolism, leading to the accumulation of toxic heme within the parasite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to ensure high yield and purity. The use of mixed lithium-magnesium reagents under mild conditions has been reported to be effective for the preparation of functionalized quinolines, including this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

  • Substitution reactions yield various substituted quinoline derivatives.
  • Oxidation reactions produce quinoline N-oxides.
  • Reduction reactions result in primary amines.

Comparison with Similar Compounds

Uniqueness: 4-Chloroquinoline-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and nitrile groups make it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

4-chloroquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCSRTCOMSRFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622074
Record name 4-Chloroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181950-55-0
Record name 4-Chloro-7-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181950-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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